N-(3-Cyanobenzoyl)glycine
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Overview
Description
N-(3-Cyanobenzoyl)glycine is a chemical compound with the molecular formula C10H8N2O3. It is also known as 2-[(3-cyanobenzoyl)amino]acetic acid. This compound is characterized by the presence of a cyanobenzoyl group attached to the glycine molecule. It has a molecular weight of 204.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzoyl)glycine typically involves the reaction of 3-cyanobenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanobenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyanobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-Cyanobenzoyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyanobenzoyl)glycine involves its interaction with specific molecular targets. The cyanobenzoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety can also participate in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyanobenzoyl chloride: A precursor in the synthesis of N-(3-Cyanobenzoyl)glycine.
3-Cyanobenzoic acid: Another compound with a cyanobenzoyl group but lacking the glycine moiety.
Uniqueness
This compound is unique due to the presence of both the cyanobenzoyl and glycine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
99290-63-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[(3-cyanobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-2-1-3-8(4-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14) |
InChI Key |
GLBIQDHSPREUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(=O)O)C#N |
Origin of Product |
United States |
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